molecular formula C23H21FN6O3 B11928728 Mak683-CH2CH2cooh

Mak683-CH2CH2cooh

Katalognummer: B11928728
Molekulargewicht: 448.4 g/mol
InChI-Schlüssel: WWNHSPXQGRANDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mak683-CH2CH2cooh ist eine Verbindung, die für ihre Rolle als Inhibitor des Polycomb-Repressiven Komplexes 2 (PRC2) bekannt ist. PRC2 ist an der Regulation der Transkription durch Trimethylierung von Histon H3 an Lysin 27 (H3K27me3) beteiligt. Diese Verbindung zielt speziell auf das Embryonale Ectoderm-Entwicklungs-(EED-)Protein ab, das ein Kernbestandteil von PRC2 ist .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von this compound beinhaltet die schrittweise Optimierung des Werkzeugmoleküls EED226. Der Prozess umfasst die Bindung der niedermolekularen Verbindung EED226 an die H3K27me3-Bindungstasche der regulatorischen Untereinheit EED. Diese Optimierung führt zur Kreation eines potenten und selektiven EED-Inhibitors .

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für this compound sind nicht umfassend dokumentiert. Die Entwicklung der Verbindung für den klinischen Einsatz deutet darauf hin, dass sie strengen Synthese- und Reinigungsprozessen unterzogen wird, um ihre Wirksamkeit und Sicherheit für therapeutische Anwendungen zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Mak683-CH2CH2cooh involves the stepwise optimization of the tool compound EED226. The process includes the binding of the low-molecular-weight compound EED226 to the H3K27me3 binding pocket of the regulatory subunit EED. This optimization leads to the creation of a potent and selective EED inhibitor .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the compound’s development for clinical use suggests that it undergoes rigorous synthesis and purification processes to ensure its efficacy and safety for therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Key Features

  • Target : EED subunit of PRC2
  • Mechanism : Allosteric inhibition leading to decreased H3K27me3
  • Impact : Reactivation of tumor suppressor genes

Anti-Cancer Efficacy

MAK683 has been evaluated across various cancer types, demonstrating significant anti-proliferative effects. It has shown particular efficacy in tumors with specific genetic alterations, such as EZH2 gain-of-function mutations and deficiencies in SWI/SNF complex components.

Case Studies

  • Lymphoma : In studies involving lymphoma cell lines with EZH2 mutations, MAK683 exhibited an IC50 value of approximately 1.153 nM, indicating potent inhibitory effects on cell proliferation .
  • Malignant Rhabdoid Tumors : Cell lines G401 and G402, characterized by SMARCB1 deficiency, were sensitive to MAK683 treatment, showcasing its potential as a therapeutic agent for these aggressive tumors .
  • Ovarian and Pancreatic Cancers : Ovarian cancer cell line A2780 and pancreatic cancer cell line Hs700T also displayed moderate sensitivity to MAK683, further underscoring its broad applicability across different malignancies .

Combination Therapies

Research has suggested that combining MAK683 with other therapeutic agents could enhance its efficacy. For instance, concurrent use with other epigenetic modifiers may yield synergistic effects in resistant cancer types .

Clinical Development

MAK683 is currently undergoing clinical trials aimed at evaluating its safety and efficacy in advanced malignancies. Preclinical studies have demonstrated favorable pharmacokinetic properties and a manageable safety profile, making it a promising candidate for further exploration in oncology settings .

Table 1: Summary of Efficacy Studies

Cancer TypeCell LineGenetic AlterationIC50 (nM)Response
LymphomaWSU-DLCL2EZH2-Y641F mutation1.153Sensitive
Malignant Rhabdoid TumorG401SMARCB1 deficiency<10Sensitive
Ovarian CancerA2780ARID1A deficiencyModerateSensitive
Pancreatic CancerHs700TSMARCA4 deficiencyModerateSensitive

Table 2: Pharmacokinetic Properties

PropertyValue
Half-lifeTBD
BioavailabilityTBD
MetabolismLiver
ExcretionRenal

Wirkmechanismus

Mak683-CH2CH2cooh exerts its effects by binding to the EED protein, a core component of the PRC2 complex. This binding inhibits the interaction between EED and H3K27me3, leading to a decrease in the trimethylation of histone H3 at lysine 27. This reduction in H3K27me3 levels results in the transcriptional repression of polycomb target genes, which are often involved in cell cycle control and tumorigenesis .

Biologische Aktivität

MAK683-CH2CH2COOH is a potent inhibitor of the Polycomb Repressive Complex 2 (PRC2), specifically targeting the embryonic ectoderm development (EED) component. This compound has garnered attention for its potential in treating various malignancies by modulating epigenetic regulation. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in cancer treatment, and relevant case studies.

PRC2 and EED Inhibition

The PRC2 complex plays a crucial role in gene silencing through histone methylation, particularly at lysine 27 of histone H3 (H3K27). EED stabilizes PRC2 and enhances its histone methyltransferase activity. Inhibition of EED disrupts this complex, leading to decreased levels of H3K27me3, which is associated with tumorigenesis in various cancers .

Biological Activity

This compound has been shown to effectively inhibit the proliferation of cancer cells with PRC2 dependency. It operates through an allosteric mechanism, leading to a significant reduction in H3K27me3 levels and promoting cellular senescence in sensitive tumor types. The compound's IC50 values indicate its potency, with values as low as 1.014 nM observed in cellular assays .

In Vitro Studies

In vitro studies demonstrate that MAK683 exhibits selective cytotoxicity against cancer cells with mutations in PRC2 components. For instance, it has shown effectiveness against malignant rhabdoid tumors (MRT) and ovarian cancer cells with specific genetic deficiencies . Table 1 summarizes the IC50 values across various cancer cell lines:

Cell LineIC50 (nM)
WSU-DLCL21.153
G4010.9
A278014.86
RD>100

In Vivo Studies

In vivo studies using xenograft models have confirmed the anti-tumor efficacy of MAK683. For example, in G401 xenografts, treatment with MAK683 resulted in a tumor growth inhibition (TGI) of 67.20% over 25 days without significant toxicity to the host animals .

Clinical Trials

MAK683 is currently undergoing clinical evaluation in Phase I/II trials for patients with advanced malignancies, demonstrating promising safety profiles and pharmacokinetics . The ongoing research aims to establish its effectiveness as a therapeutic agent against chemoresistant cancers.

Case Study 1: Lymphoma Treatment

A recent study reported on the application of MAK683 in patients with relapsed lymphoma. The compound was administered as a single agent, resulting in notable reductions in tumor size and improved patient outcomes compared to historical controls .

Case Study 2: Prostate Cancer Resistance

In another study focusing on prostate cancer, MAK683 was evaluated for its ability to overcome chemoresistance associated with EZH2 overexpression. The results indicated that EED inhibition could restore sensitivity to standard chemotherapy agents .

Eigenschaften

Molekularformel

C23H21FN6O3

Molekulargewicht

448.4 g/mol

IUPAC-Name

3-[5-[5-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]-6-methylpyridin-2-yl]propanoic acid

InChI

InChI=1S/C23H21FN6O3/c1-13-15(4-2-14(28-13)3-7-21(31)32)18-11-26-23(30-12-27-29-22(18)30)25-10-17-16-8-9-33-20(16)6-5-19(17)24/h2,4-6,11-12H,3,7-10H2,1H3,(H,25,26)(H,31,32)

InChI-Schlüssel

WWNHSPXQGRANDX-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=N1)CCC(=O)O)C2=CN=C(N3C2=NN=C3)NCC4=C(C=CC5=C4CCO5)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.